molecular formula C17H15FO B6355219 (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 1002246-09-4

(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No. B6355219
CAS RN: 1002246-09-4
M. Wt: 254.30 g/mol
InChI Key: YRGSGCPMJCMUTC-MDZDMXLPSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a compound with a unique structure and properties. It is a member of the class of compounds known as enones, which are characterized by a double bond between two carbon atoms and a carbonyl group. This compound has been studied extensively due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry.

Scientific Research Applications

(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied extensively due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. This compound has been used as a model compound for the study of the reactivity of enones, as well as for the development of new synthetic methods for the synthesis of enones. Additionally, this compound has been used as a model compound for the study of the mechanism of action of various pharmaceutical agents. Furthermore, this compound has been studied for its potential as an anti-cancer agent, as well as for its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is not yet fully understood. However, it is known that this compound has a high affinity for certain receptors in the body, such as the estrogen receptor and the androgen receptor. It is also known that this compound can bind to certain enzymes, such as cyclooxygenase-2, and can inhibit their activity. This inhibition of enzyme activity is thought to be responsible for the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an anti-inflammatory agent, as well as an anti-cancer agent. Additionally, this compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Furthermore, this compound has been shown to have a positive effect on the immune system, as well as a positive effect on bone metabolism.

Advantages and Limitations for Lab Experiments

The use of (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and can be obtained in high purity. Additionally, this compound has a wide range of potential applications in the fields of synthetic organic chemistry and medicinal chemistry. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is relatively expensive, and its reactivity can be difficult to control. Furthermore, this compound can be toxic if not handled properly.

Future Directions

There are several potential future directions for research involving (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one. One potential direction is the exploration of new synthesis methods for this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective pharmaceutical agents. Furthermore, further research into the biochemical and physiological effects of this compound could lead to the development of more effective treatments for diseases such as cancer and inflammation. Finally, further research into the potential applications of this compound could lead to new discoveries in the fields of synthetic organic chemistry and medicinal chemistry.

Synthesis Methods

The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied extensively by various researchers. The most common method of synthesis involves the reaction of 3,4-dimethylphenylmagnesium bromide with 2-fluorophenylprop-2-en-1-one in the presence of a catalytic amount of palladium. This method yields the desired compound in good yields and with high purity. Other methods of synthesis have also been explored, such as the reaction of 3,4-dimethylphenylmagnesium bromide with 2-fluorophenylprop-2-en-1-one in the presence of a catalytic amount of nickel, as well as the reaction of 3,4-dimethylphenylmagnesium bromide with 2-fluorophenylprop-2-en-1-one in the presence of a catalytic amount of copper.

properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-12-7-8-15(11-13(12)2)17(19)10-9-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGSGCPMJCMUTC-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

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